molecular formula C18H15ClFNO3S2 B2703239 4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole CAS No. 850927-38-7

4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole

Cat. No.: B2703239
CAS No.: 850927-38-7
M. Wt: 411.89
InChI Key: HMQPBSQAELASPP-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole is a heterocyclic compound that features a combination of sulfonyl, fluorophenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with a suitable oxazole precursor under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and fluorophenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole
  • 4-(4-Fluorophenyl)sulfonyl-2-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
  • 4-(4-Chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole

Uniqueness

4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO3S2/c1-11(2)25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQPBSQAELASPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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